molecular formula C14H18N2 B13684771 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole

2-(4-tert-butylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13684771
M. Wt: 214.31 g/mol
InChI Key: CFYHQCCASVOETL-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole typically involves the reaction of 4-tert-butylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imidazole ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where the tert-butyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

2-(4-tert-butylphenyl)-5-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • 2-Phenyl-5-methyl-1H-imidazole
  • 2-(4-tert-butylphenyl)-1H-imidazole
  • 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison: Compared to similar compounds, 2-(4-tert-butylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, while the methyl group can influence its electronic properties.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C14H18N2/c1-10-9-15-13(16-10)11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)

InChI Key

CFYHQCCASVOETL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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